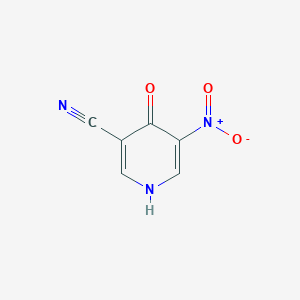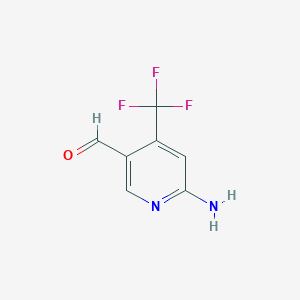
N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is a modified nucleoside analog. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural modifications, which enhance its stability and functionality in various biochemical applications. The presence of the iso-butyroyl group, dimethoxytrityl group, and propargyl group contribute to its distinct properties, making it a valuable tool in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves multiple steps:
Protection of the Guanosine Base: The guanosine base is first protected by introducing the 4,4’-dimethoxytrityl (DMT) group at the 5’ position. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Propargyl Group: The 2’-hydroxyl group of the protected guanosine is then modified with a propargyl group. This step often involves the use of propargyl bromide and a base like sodium hydride.
Acylation: The N2 position of the guanosine is acylated with iso-butyroyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient purification techniques such as column chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the propargyl group, potentially converting it to an alkyl group.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, allowing for further modifications at the 5’ position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the DMT group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Deprotected guanosine derivatives.
Wissenschaftliche Forschungsanwendungen
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and functions.
Biology: Employed in the development of probes for detecting specific RNA sequences.
Medicine: Investigated for its potential in antiviral therapies due to its ability to modulate immune responses.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The propargyl group allows for click chemistry applications, facilitating the attachment of various functional groups. The compound can activate Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and an antiviral response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-3’-O-methylguanosine: Another guanosine analog with similar protective groups but different modifications at the 3’ position.
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylguanosine: Similar structure but with a methyl group instead of a propargyl group at the 2’ position.
Uniqueness
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is unique due to the presence of the propargyl group, which allows for additional chemical modifications through click chemistry. This feature enhances its versatility in various biochemical applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYTNLGRCUAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)









